2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
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Description
2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications
Anion Coordination and Molecular Geometry
2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide and similar compounds exhibit interesting properties in terms of anion coordination due to their structural geometry. Research has shown that these compounds can assume various spatial orientations impacting their interaction with anions. These interactions, facilitated by amide derivatives, result in diverse molecular geometries, including tweezer-like structures that self-assemble into channel-like configurations through weak C–H⋯π and C–H⋯O interactions (Kalita, Baruah, 2010).
Crystal Structures and Co-crystallization
Further studies have focused on the crystal structures of co-crystals and salts formed by quinoline derivatives with amide bonds, revealing the interaction patterns and structural stability these compounds exhibit. These structural studies provide insights into the formation mechanisms and stability of co-crystals and salts, which are critical for understanding the material properties of these compounds (Karmakar, Kalita, Baruah, 2009).
ChemSensor Applications
This compound derivatives have also been explored for their potential as chemosensors. Specifically, they have shown significant promise in detecting Zn2+ ions in aqueous solutions and biological systems. These compounds demonstrate remarkable fluorescence enhancement upon Zn2+ binding, which can be reversed with EDTA, making them suitable for monitoring Zn2+ concentrations in various environments (Park et al., 2015).
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of 2-(quinolin-4-yloxy)acetamides, a closely related class of compounds, have been extensively studied. These compounds exhibit potent in vitro inhibition of Mycobacterium tuberculosis growth, including strains resistant to conventional drugs. Their efficacy against drug-resistant tuberculosis strains and lack of toxicity to mammalian cells highlight their potential as therapeutic agents for tuberculosis treatment (Pissinate et al., 2016).
properties
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-14-3-5-17(6-4-14)24-12-16-9-15-10-19-20(29-8-7-28-19)11-18(15)25(22(16)27)13-21(23)26/h3-6,9-11,24H,2,7-8,12-13H2,1H3,(H2,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIWPBVRKDQQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)N)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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